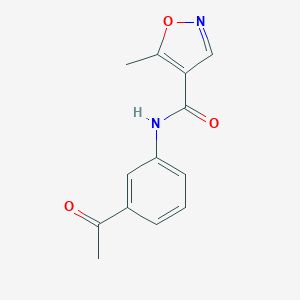
N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as AM-404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
AM-404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. One of the most promising applications of AM-404 is in the treatment of chronic pain. Studies have shown that AM-404 can reduce pain sensitivity by inhibiting the uptake of the endocannabinoid anandamide, which plays a crucial role in pain modulation.
Wirkmechanismus
AM-404 works by inhibiting the uptake of the endocannabinoid anandamide, which is responsible for pain modulation, inflammation, and neurological disorders. Anandamide is broken down by the enzyme fatty acid amide hydrolase (FAAH), which leads to an increase in pain sensitivity and inflammation. AM-404 inhibits FAAH, thereby increasing the concentration of anandamide in the body and reducing pain sensitivity and inflammation.
Biochemical and Physiological Effects:
AM-404 has been shown to have several biochemical and physiological effects, including reducing pain sensitivity, inflammation, and neurological disorders. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AM-404 is its potency and selectivity towards FAAH, making it a useful tool for studying the endocannabinoid system and its role in various diseases. However, one of the limitations of AM-404 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on AM-404, including exploring its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of AM-404 and to develop more potent and selective inhibitors of FAAH. Finally, research is needed to develop more effective methods of administering AM-404 in vivo, such as through the use of nanotechnology or other drug delivery systems.
Conclusion:
In conclusion, AM-404 is a promising compound with potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Its potent and selective inhibition of FAAH makes it a useful tool for studying the endocannabinoid system and its role in various diseases. Further research is needed to fully elucidate the mechanism of action of AM-404 and to develop more effective methods of administering it in vivo.
Synthesemethoden
AM-404 is synthesized through a multi-step process that involves the reaction of 3-acetylphenylboronic acid with 4-bromo-5-methylisoxazole, followed by the addition of 2,4-dichlorobenzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain AM-404 in high purity and yield.
Eigenschaften
Produktname |
N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)10-4-3-5-11(6-10)15-13(17)12-7-14-18-9(12)2/h3-7H,1-2H3,(H,15,17) |
InChI-Schlüssel |
JUOHUQIZSGXFHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



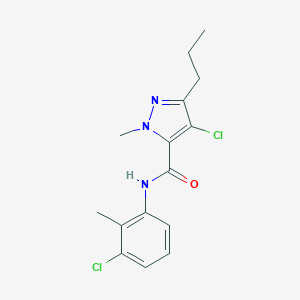
![methyl 3-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287014.png)
![4-chloro-1-methyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287016.png)
![methyl 4-{[(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B287017.png)
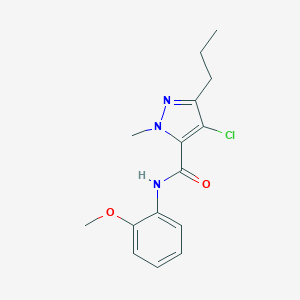
![4-methyl-N-[4-(4-methylbenzoyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B287021.png)
![N-[4-(4-fluorobenzoyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B287022.png)
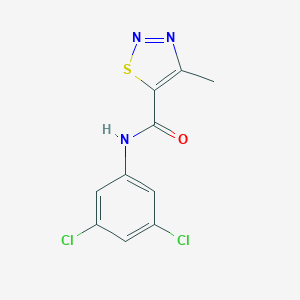
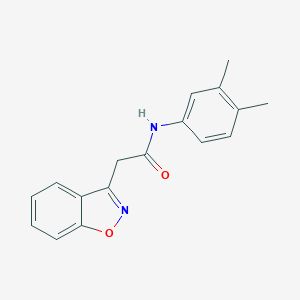
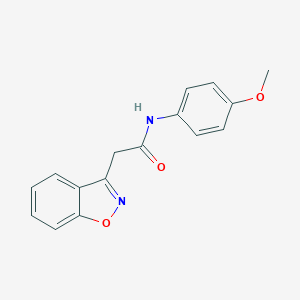
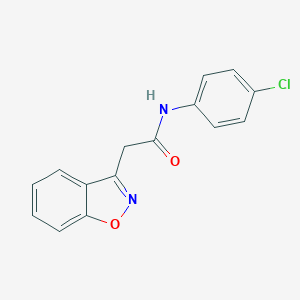
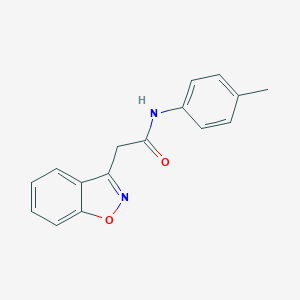
![3-({3-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B287040.png)
![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287043.png)